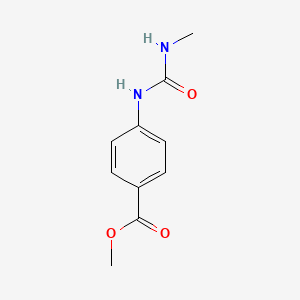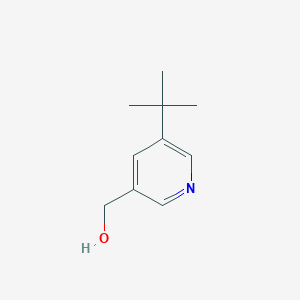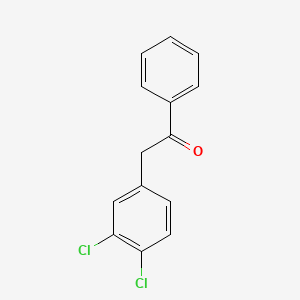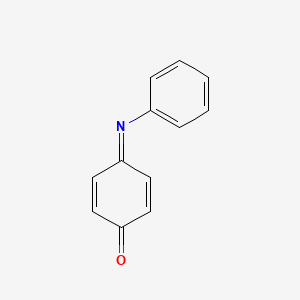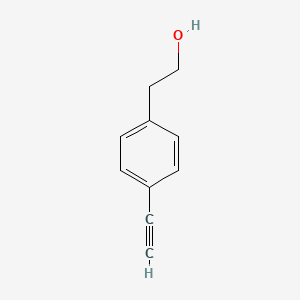
2-(4-Ethynylphenyl)ethan-1-ol
Übersicht
Beschreibung
2-(4-Ethynylphenyl)ethan-1-ol is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)ethan-1-ol typically involves the reaction of 4-ethynylbenzaldehyde with a suitable reducing agent to yield the desired product . One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent under mild conditions . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation processes or other advanced synthetic techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-(4-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6,11H,7-8H2 |
InChI-Schlüssel |
QJFGPLQSJZKZRC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

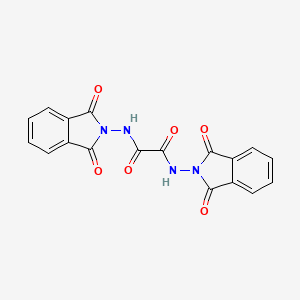
![6-bromo-8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8740547.png)
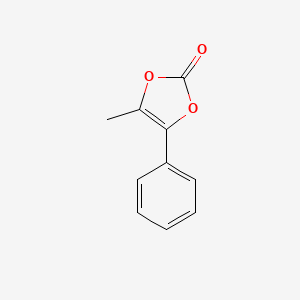

![7,7-Dimethyl-7,8-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyridazin-4(6H)-one](/img/structure/B8740558.png)
![4-Chloro-3-phenylthieno[2,3-b]pyridine](/img/structure/B8740572.png)
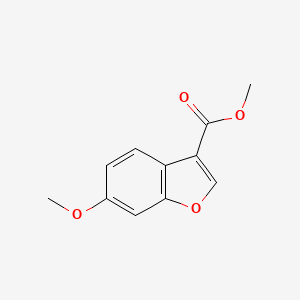
![2-[2-(Ethoxycarbonyl)ethyl]-1,3-cyclohexanedione](/img/structure/B8740580.png)
![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B8740588.png)
